molecular formula C13H17BrO2 B8186246 4-Bromo-2-ethyl-benzoic acid tert-butyl ester

4-Bromo-2-ethyl-benzoic acid tert-butyl ester

Cat. No.: B8186246
M. Wt: 285.18 g/mol
InChI Key: OMPSCGHNVBUJTJ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-benzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a bromine atom at the fourth position, an ethyl group at the second position, and a tert-butyl ester functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-benzoic acid tert-butyl ester typically involves the esterification of 4-Bromo-2-ethyl-benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-Bromo-2-ethyl-benzoic acid+tert-butyl alcoholacid catalyst4-Bromo-2-ethyl-benzoic acid tert-butyl ester+water\text{4-Bromo-2-ethyl-benzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-Bromo-2-ethyl-benzoic acid+tert-butyl alcoholacid catalyst​4-Bromo-2-ethyl-benzoic acid tert-butyl ester+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., 4-amino-2-ethyl-benzoic acid tert-butyl ester).

    Reduction: 4-Bromo-2-ethyl-benzyl alcohol.

    Oxidation: 4-Bromo-2-carboxy-benzoic acid tert-butyl ester.

Scientific Research Applications

4-Bromo-2-ethyl-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-benzoic acid tert-butyl ester depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-benzoic acid tert-butyl ester
  • 4-Bromo-2-ethyl-benzoic acid methyl ester
  • 4-Bromo-2-ethyl-benzoic acid ethyl ester

Uniqueness

4-Bromo-2-ethyl-benzoic acid tert-butyl ester is unique due to the presence of both the bromine atom and the tert-butyl ester group, which confer specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.

Properties

IUPAC Name

tert-butyl 4-bromo-2-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-5-9-8-10(14)6-7-11(9)12(15)16-13(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPSCGHNVBUJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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